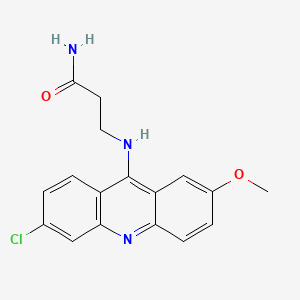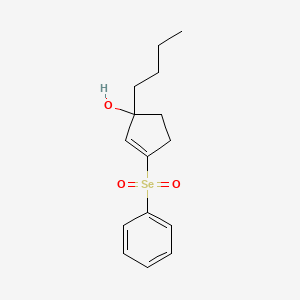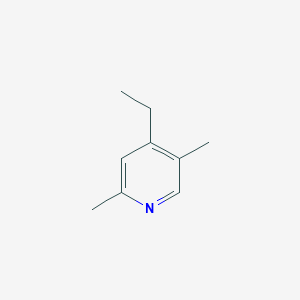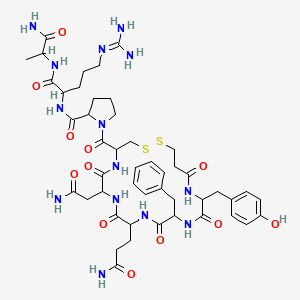
Ddalaavp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ddalaavp” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. While specific details about its structure and properties are not widely available, it is known to be involved in several advanced research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ddalaavp typically involves a series of complex organic reactions. The exact synthetic route can vary, but it generally includes steps such as:
Initial Formation: The initial formation of the core structure of this compound often involves a multi-step organic synthesis process, including condensation reactions and cyclization.
Purification: After the initial formation, the compound undergoes purification processes such as recrystallization or chromatography to ensure high purity.
Final Modifications: The final steps may include specific modifications to the functional groups to achieve the desired chemical properties.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process would include:
Raw Material Preparation: Sourcing and preparing the raw materials required for the synthesis.
Reaction Control: Monitoring and controlling the reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Ddalaavp can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May result in the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Can lead to the formation of reduced derivatives with fewer oxygen atoms.
Substitution: Results in the replacement of specific functional groups with new ones, altering the compound’s properties.
科学研究应用
Ddalaavp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism by which Ddalaavp exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways involved in cellular processes such as signal transduction or metabolism.
属性
CAS 编号 |
78338-40-6 |
|---|---|
分子式 |
C47H66N14O12S2 |
分子量 |
1083.2 g/mol |
IUPAC 名称 |
1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H66N14O12S2/c1-25(39(50)66)54-40(67)29(9-5-18-53-47(51)52)57-45(72)35-10-6-19-61(35)46(73)34-24-75-74-20-17-38(65)55-31(22-27-11-13-28(62)14-12-27)42(69)58-32(21-26-7-3-2-4-8-26)43(70)56-30(15-16-36(48)63)41(68)59-33(23-37(49)64)44(71)60-34/h2-4,7-8,11-14,25,29-35,62H,5-6,9-10,15-24H2,1H3,(H2,48,63)(H2,49,64)(H2,50,66)(H,54,67)(H,55,65)(H,56,70)(H,57,72)(H,58,69)(H,59,68)(H,60,71)(H4,51,52,53) |
InChI 键 |
ZSQRCQGFSCQHFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


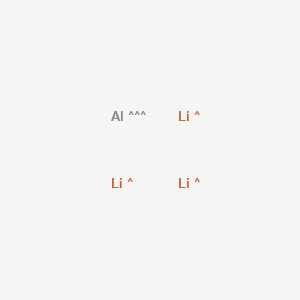


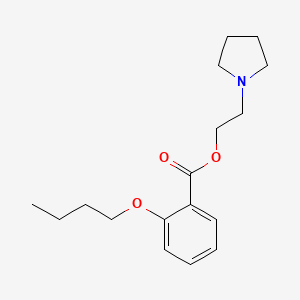

![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
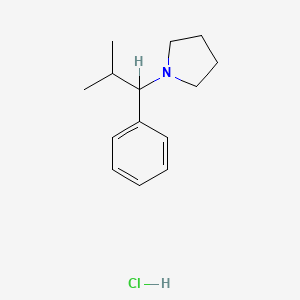
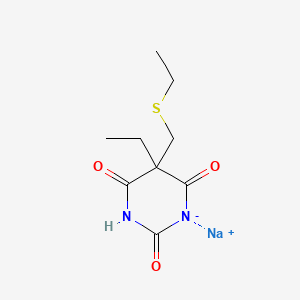
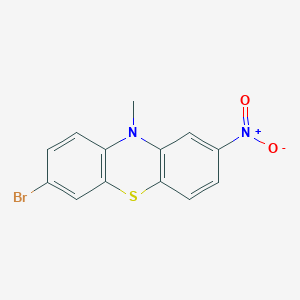
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
